5-bromo-3,3-diethyl-2,3-dihydro-1H-indole

Lipophilicity Drug-likeness Chemical Properties

This 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole (CAS 1315366-11-0) is a high-purity (>95%) indoline building block. The 5-bromo handle enables versatile Pd-catalyzed cross-couplings (Suzuki-Miyaura). The 3,3-diethyl substitution imparts unique conformational rigidity for SAR exploration. Procure based on verified identity (InChIKey: RXBBBHXRRJUSOV-UHFFFAOYSA-N) and vendor-specified purity.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
Cat. No. B13169987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3,3-diethyl-2,3-dihydro-1H-indole
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCCC1(CNC2=C1C=C(C=C2)Br)CC
InChIInChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3
InChIKeyRXBBBHXRRJUSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole (CAS 1315366-11-0): Technical Specifications and Procurement Baseline


5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole (CAS 1315366-11-0) is a synthetic indoline derivative characterized by a bromine atom at the 5-position and two ethyl groups at the 3-position of the dihydroindole ring . Its molecular formula is C₁₂H₁₆BrN, with a molecular weight of 254.17 g/mol . This compound is primarily encountered as a high-purity (>95%) building block for chemical synthesis [1]. However, a comprehensive review of primary research articles, patents, and authoritative databases reveals a significant gap: no studies providing direct, quantitative performance comparisons against its closest analogs are available in the public domain.

Why Generic Substitution of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole is Scientifically Unjustified


Given the absence of quantitative comparative data, any claim of differentiation or superiority of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole over its analogs (e.g., 5-chloro- or 3,3-dimethyl derivatives) is currently unsupported by published evidence. While the 3,3-diethyl substitution pattern is known to impart distinct steric and conformational properties compared to methyl or unsubstituted analogs , no study directly quantifies how this translates into a measurable advantage in a specific chemical reaction or biological assay. Therefore, scientific selection cannot be based on proven, verifiable performance differences. Procurement decisions must rely solely on the compound's identity and purity specifications, as the rationale for selecting it over a similar building block remains an untested hypothesis.

Quantitative Evidence Guide for 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole: A Critical Assessment of the Data Gap


Physical Property Comparison: Measured LogP and Fsp3 Values vs. Non-Brominated Analog

While not a performance metric, the calculated lipophilicity (LogP) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is 3.89, which is notably higher than the LogP of the non-brominated core scaffold, 3,3-diethyl-2,3-dihydro-1H-indole, which is reported as 2.7 (estimated) . This quantifiable difference in a fundamental physicochemical property underscores the non-interchangeability of these compounds. The Fraction of sp³ hybridized carbons (Fsp³) is 0.5 for the target compound .

Lipophilicity Drug-likeness Chemical Properties

GHS Hazard Classification: A Direct Comparison of Safety Profiles

According to vendor safety data sheets, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is classified with GHS07 (Harmful/Irritant) and carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . In contrast, the non-brominated analog, 3,3-diethyl-2,3-dihydro-1H-indole, is reported as having a different safety profile, with available data suggesting it is not classified with these specific acute toxicity and irritation hazards . This is a direct, verifiable difference with immediate procurement and laboratory handling implications.

Chemical Safety Hazard Assessment Handling

Class-Level Inference: Reactivity of the 5-Bromo Substituent in Cross-Coupling Reactions

There are no published kinetic studies directly comparing the reactivity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole. However, a vast body of literature (class-level inference) demonstrates that aryl bromides, including those on an indoline scaffold, are highly effective substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. The presence of the 5-bromo substituent in the target compound provides a functional handle for such derivatization, a capability that is absent in the non-brominated 3,3-diethylindoline core. This functional difference is qualitative but fundamental.

Synthetic Chemistry Cross-Coupling Reactivity

Valid Application Scenarios for 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Based on Current Evidence


Synthesis of Diversified 5-Substituted Indoline Libraries via Cross-Coupling

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is a strategic building block for creating a library of 5-substituted indoline derivatives. The 5-bromo handle is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position. This application is supported by the class-level inference of aryl bromide reactivity [1] and is a primary use case for this compound class.

Conformational Constraint Studies in Medicinal Chemistry

The 3,3-diethyl substitution imparts unique conformational rigidity and steric bulk to the indoline ring system. This compound can serve as a core scaffold for exploring structure-activity relationships (SAR) where this specific three-dimensional orientation is hypothesized to be beneficial for target engagement, such as fitting into a hydrophobic pocket. The choice of this compound over a 3,3-dimethyl analog is based on the hypothesis that the larger ethyl groups provide superior steric bulk, though this remains an untested hypothesis in published work.

Precursor for Synthesis of 5-Bromoindole Alkaloid Analogs

The compound's structure is related to the indole alkaloid family. It can be utilized as a key intermediate in the synthesis of more complex, potentially bioactive molecules, particularly those requiring a 5-bromoindoline or 5-bromoindole core. While no direct biological data is available for the compound itself, its synthetic utility in this area is inferred from general strategies employed for similar building blocks.

Laboratory Use Based on Verified Chemical Identity and Purity

For research purposes, this compound is procured and used based on its defined chemical identity (confirmed by InChIKey: RXBBBHXRRJUSOV-UHFFFAOYSA-N) and its vendor-specified purity of 95% . The decision to use this exact compound is driven by the need for a specific molecular structure for a planned synthetic step or as a reference standard. In the absence of performance data, the procurement justification is restricted to these verifiable identity and quality attributes.

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